4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid
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Overview
Description
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid is an organic compound that features a bromine atom and a methyl group attached to a phenyl ring, along with a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the butyric acid group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols.
Scientific Research Applications
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modifying the structure of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-methylphenyl)-4-oxobutyric acid: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylphenyl)-4-oxobutyric acid: Lacks the halogen atom, making it less reactive in certain substitution reactions.
4-(3-Bromo-5-ethylphenyl)-4-oxobutyric acid: Contains an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLJYZHZGVNGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645388 |
Source
|
Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-43-6 |
Source
|
Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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